![molecular formula C8H14ClN B13578257 2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
2-Azaspiro[4.4]non-7-enehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[4.4]non-7-enehydrochloride is a chemical compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]non-7-enehydrochloride typically involves the [4+1] annulation of 1,3-azadienes with maleimides. This reaction is catalyzed by phosphine under mild conditions, providing a highly efficient method for constructing the azaspiro structure . The reaction conditions include:
Catalyst: Phosphine
Temperature: Room temperature
Solvent: Typically an organic solvent like dichloromethane
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the phosphine-catalyzed [4+1] annulation reaction suggests it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]non-7-enehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form saturated spirocyclic amines.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Saturated spirocyclic amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-Azaspiro[4.4]non-7-enehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]non-7-enehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one: A spiro-isoxazoline derivative with corrosion inhibition properties.
Uniqueness
2-Azaspiro[44]non-7-enehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
2-azaspiro[4.4]non-7-ene;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8(3-1)5-6-9-7-8;/h1-2,9H,3-7H2;1H |
InChI Key |
HDYSVUCKRHGQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC=CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


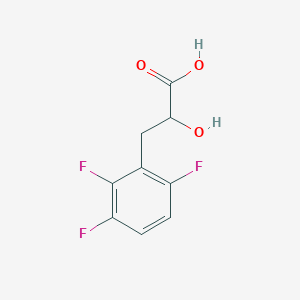
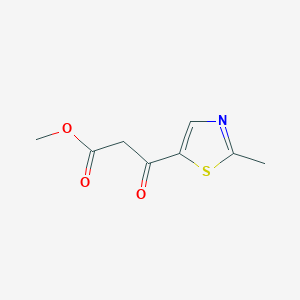
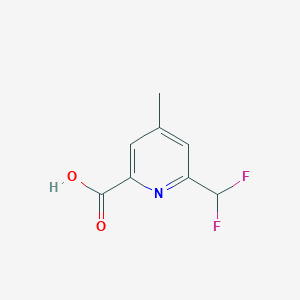
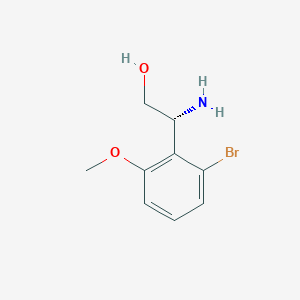
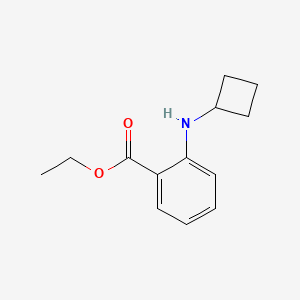


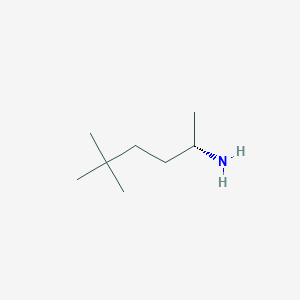
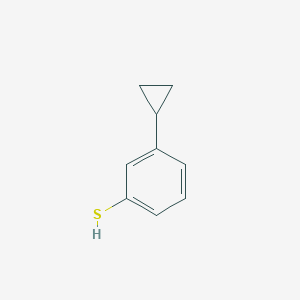
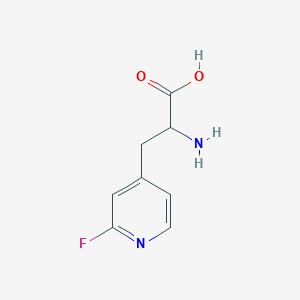
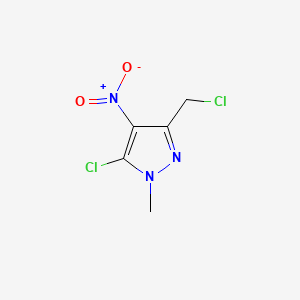

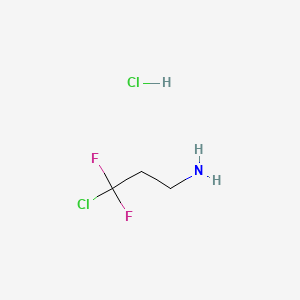
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
